N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, an oxazolidinone moiety, and a phenylethyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidinone intermediate, followed by the introduction of the phenylethyl group and the furan-2-carboxamide moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidinone moiety can be reduced to form amino alcohols.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amino alcohols and secondary amines.
Substitution: Halogenated and nitrated derivatives of the phenylethyl group.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The oxazolidinone moiety may inhibit bacterial protein synthesis by binding to the ribosomal subunit, while the furan ring can interact with various enzymes, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)furan-2-carboxamide: shares structural similarities with other oxazolidinone derivatives and furan-containing compounds.
Oxazolidinones: Known for their antibacterial properties.
Furan derivatives: Explored for their diverse chemical reactivity and biological activities.
Uniqueness
- The combination of the oxazolidinone, phenylethyl, and furan moieties in a single molecule makes this compound unique. This structural complexity allows for a wide range of chemical modifications and potential applications in various fields.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-14-10-23-16(21)18(14)9-12(11-5-2-1-3-6-11)17-15(20)13-7-4-8-22-13/h1-8,12H,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGLZAMVXGUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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